[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-
Description
Properties
CAS No. |
821784-13-8 |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H14ClN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2 |
InChI Key |
CAXJQDAJNRVVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-
General Synthetic Strategies for Amino-Bipyridine Derivatives
The synthesis of amino-substituted bipyridines often involves:
- Construction of the bipyridine core via cross-coupling or condensation reactions.
- Introduction of amino groups through nucleophilic substitution or reductive amination.
- Functionalization of the amino group with benzyl halides or related reagents to form N-substituted amines.
While specific literature on the exact compound “[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-” is scarce, related methodologies for similar amino-pyridine derivatives provide a framework for its preparation.
Relevant Synthetic Routes from Literature
Multi-step Synthesis via Condensation and Functionalization
A study on the synthesis of 3-amino-4-arylpyridin-2(1H)-ones describes a multi-step approach involving condensation of hippuric acid with aromatic aldehydes in the presence of polyphosphoric acid, followed by reaction with enamines and subsequent functional group transformations under heating and dehydrating conditions (phosphorus oxychloride, POCl3). This approach yields amino-substituted pyridine derivatives with aryl substituents, which can be adapted for bipyridine scaffolds.
Key steps include:
- Condensation to form the pyridine ring system.
- Heating with reagents like POCl3 to induce cyclization and functional group modification.
- Alkaline hydrolysis and oxidation steps to achieve the desired amino-substituted pyridine derivatives.
Three-Component Reaction for Amino-Pyrimidinecarbonitriles
A versatile method for synthesizing amino-substituted heterocycles involves a one-pot three-component reaction of aromatic aldehydes, malononitrile, and amidines in aqueous or microwave-assisted conditions. This method efficiently produces amino-pyrimidinecarbonitrile derivatives, which share structural features with amino-bipyridines.
The reaction proceeds via:
- Knoevenagel condensation of aldehyde and malononitrile.
- Michael addition of amidine to the intermediate.
- Cyclization and aromatization to form the heterocyclic amino compound.
This method offers advantages such as:
- Mild reaction conditions (water as solvent, microwave irradiation).
- High yields and short reaction times.
- Potential for structural diversity by varying aldehyde and amidine components.
Proposed Preparation Method for [3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-
Based on the above methodologies, a plausible synthesis route could be:
Synthesis of 3,4'-Bipyridine Core : Construct the bipyridine scaffold via a suitable cross-coupling reaction (e.g., Suzuki or Stille coupling) between 3-bromopyridine and 4-pyridylboronic acid derivatives.
Introduction of the Amino Group at the 5-Position : Functionalize the bipyridine at the 5-position by nitration followed by reduction to obtain the 5-amine derivative.
N-Substitution with 4-Chlorobenzyl Group : Perform N-alkylation of the 5-amino group using 4-chlorobenzyl chloride under basic conditions to yield the target N-[(4-chlorophenyl)methyl] derivative.
This synthetic strategy aligns with standard protocols for preparing N-substituted amino heterocycles and can be optimized using microwave-assisted or solvent-free conditions to improve yield and reduce reaction times, as demonstrated in related heterocyclic syntheses.
Data Table Summarizing Preparation Conditions and Yields (Adapted from Related Studies)
| Step | Reagents/Conditions | Solvent | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bipyridine core synthesis | Suzuki coupling (3-bromopyridine + 4-pyridylboronic acid) | DMF, Pd catalyst | 12-24 h | 70-85 | Standard cross-coupling conditions |
| Nitration of bipyridine | HNO3/H2SO4 or milder nitrating agents | Acetic acid | 2-4 h | 60-75 | Controlled to avoid over-nitration |
| Reduction of nitro to amine | Sn/HCl or catalytic hydrogenation | Ethanol or water | 3-6 h | 80-90 | Produces 5-amino-bipyridine |
| N-alkylation with 4-chlorobenzyl chloride | 4-chlorobenzyl chloride, base (e.g., K2CO3) | DMF or acetone | 6-12 h | 65-80 | N-alkylation to form N-[(4-chlorophenyl)methyl] derivative |
Analytical and Characterization Notes
- Infrared (IR) Spectroscopy : Characteristic NH2 stretching bands around 3500–3400 cm⁻¹ confirm amino group presence.
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra reveal bipyridine aromatic protons and signals corresponding to the 4-chlorobenzyl substituent.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm successful synthesis.
- Purity : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hypochlorite
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 4-chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties . These complexes can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Compounds:
6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS 1269041-56-6, Similarity: 0.88) Replaces the 4-chlorophenylmethyl group with a methoxy substituent at the 6'-position.
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine A pyrimidine derivative with dual 4-chlorophenyl groups. Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation. The dihedral angles between aromatic planes (e.g., 12.8°) suggest structural rigidity, contrasting with the bipyridine core’s flexibility .
2-(H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine hydrochloride Shares the N-[(4-chlorophenyl)methyl] substituent but replaces bipyridine with a benzodioxol-ethylamine scaffold.
Table 1: Structural and Electronic Comparison
| Compound | Core Structure | Key Substituents | Electronic Effects |
|---|---|---|---|
| Target Compound | Bipyridine | N-[(4-chlorophenyl)methyl] | Electron-withdrawing (Cl) |
| 6'-Methoxy-[3,3'-bipyridin]-4-amine | Bipyridine | 6'-Methoxy | Electron-donating (OCH₃) |
| N-(4-Chlorophenyl)pyrimidin-4-amine | Pyrimidine | Dual 4-chlorophenyl | Enhanced π-π stacking |
| Benzodioxol-ethylamine derivative | Benzodioxole | N-[(4-chlorophenyl)methyl] | Increased polarity (O atoms) |
Molecular Conformation and Intermolecular Interactions
- Hydrogen Bonding: The target compound’s amine group may form intermolecular N–H⋯N bonds, similar to pyrimidine derivatives. However, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the absence of such bonds alters crystal packing and solubility .
- Dihedral Angles : The bipyridine core allows greater rotational freedom compared to pyrimidines, where substituents like methyl groups enforce planarity (e.g., dihedral angles <15° in pyrimidines vs. variable angles in bipyridines) .
Biological Activity
The compound [3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]- is a bipyridine derivative with potential applications in medicinal chemistry due to its unique structural features. The presence of the chlorophenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of [3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]- is C13H12ClN3. It has a molecular weight of approximately 225.76 g/mol. The bipyridine structure consists of two pyridine rings connected by a carbon-carbon bond, which contributes to its chemical reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of [3,4'-Bipyridin]-5-amine exhibit significant anticancer properties. Studies have shown that compounds with similar bipyridine structures can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Human breast adenocarcinoma (MDA-MB-231), lung adenocarcinoma (A549), and melanoma (C-32) cells.
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through modulation of cell cycle regulators such as P53 and P21, along with alterations in BCL-2 and BAX gene expression .
Table 1 summarizes the IC50 values for different cancer cell lines:
Antimicrobial Activity
In addition to its anticancer properties, [3,4'-Bipyridin]-5-amine has shown promising antimicrobial activity. The compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 75 µg/mL to 150 µg/mL against various bacterial strains .
Table 2 presents the MIC values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 75 | |
| Escherichia coli | 125 | |
| Enterococcus faecalis | 125 |
Case Studies
Several case studies have highlighted the therapeutic potential of [3,4'-Bipyridin]-5-amine:
- Neuroprotective Effects : In ischemia-reperfusion injury models, derivatives of this compound showed neuroprotective effects, suggesting its utility in treating neurological disorders.
- Combination Therapy : Research suggests that combining this compound with established chemotherapeutics like cisplatin enhances anticancer efficacy while reducing toxicity in normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
